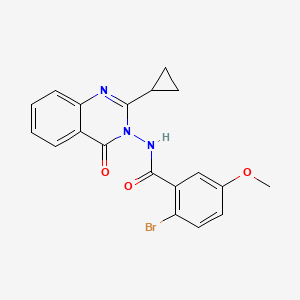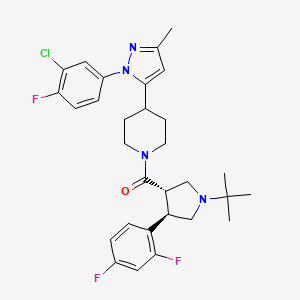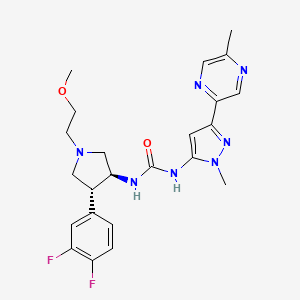
Quinazoline derivative 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivative 12 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a fused benzene and pyrimidine ring system, which contributes to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivative 12 typically involves the condensation of anthranilic acid with various aldehydes or ketones under acidic or basic conditions. One common method is the reaction of anthranilic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired quinazoline derivative . Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of catalysts, such as metal catalysts or phase-transfer catalysts, can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinazoline derivative 12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the quinazoline ring, which can be selectively modified to achieve desired chemical transformations .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Quinazoline derivative 12 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinazoline derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents . These compounds have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders .
Mechanism of Action
The mechanism of action of quinazoline derivative 12 involves its interaction with specific molecular targets and pathways within cells. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, quinazoline derivatives can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, quinazoline derivatives may interact with DNA and other cellular components, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Quinazoline derivative 12 can be compared with other similar compounds, such as quinazolinone derivatives and other nitrogen-containing heterocycles. While all these compounds share a common quinazoline core structure, their biological activities and chemical properties can vary significantly based on the presence and position of substituents on the ring . For example, quinazolinone derivatives are known for their sedative and hypnotic activities, whereas quinazoline derivatives are more commonly associated with anticancer and antibacterial activities .
List of Similar Compounds
- Quinazolinone derivatives
- Pyrimidine derivatives
- Benzimidazole derivatives
- Indole derivatives
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications in various fields of research .
Properties
Molecular Formula |
C19H16BrN3O3 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-bromo-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide |
InChI |
InChI=1S/C19H16BrN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24) |
InChI Key |
OWJRZOOAIAWSHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)



![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
![Pyrrolo[2,3-d]pyrimidine derivative 26](/img/structure/B10836080.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)

![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 22](/img/structure/B10836114.png)
![Pyrrolo[2,3-d]pyrimidine derivative 30](/img/structure/B10836121.png)
